2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds structurally related to 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves complex chemical reactions. For instance, one study reported the synthesis of a compound through reactions characterized by X-ray diffraction, showcasing its crystal structure and providing insights into its chemical properties (霍静倩 et al., 2016).
Biological Activity
The exploration of biological activities of such compounds is an active area of research. Derivatives of acetamide, closely related to the mentioned compound, have been synthesized and tested for various biological activities. For example, compounds with similar structures have demonstrated moderate herbicidal and fungicidal activities, highlighting their potential in agricultural applications (霍静倩 et al., 2016). Furthermore, derivatives have been explored for their anticancer properties, showing reasonable activity against different cancer cell lines, particularly melanoma (M. Duran & Ş. Demirayak, 2012).
Antimicrobial and Hemolytic Activity
A series of compounds, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been synthesized and screened for antimicrobial and hemolytic activity. These studies show variable activities against selected microbial species, indicating their potential in developing new antimicrobial agents (Samreen Gul et al., 2017).
Properties
IUPAC Name |
2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2)9-12(15(21)22-17)8-14(20)19-16-18-13(10-23-16)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTAVVYHNKZROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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